molecular formula C17H19N3O3S B3011261 Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate CAS No. 1448123-33-8

Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate

Cat. No.: B3011261
CAS No.: 1448123-33-8
M. Wt: 345.42
InChI Key: ZSEDGCWSNTZTAL-UHFFFAOYSA-N
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Description

Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzoate ester

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions for “Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate” and similar compounds could involve further exploration of these activities and potential applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

    Coupling Reactions: The thiazole and piperidine rings are coupled using carbamoylation reactions, where a carbamoyl chloride reacts with the amine group on the piperidine ring.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the ester group, converting it to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the para position relative to the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate is unique due to its combination of a thiazole ring, a piperidine ring, and a benzoate ester, which provides a distinct set of chemical and biological properties

Properties

IUPAC Name

methyl 4-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-23-16(22)13-4-2-12(3-5-13)15(21)19-14-6-9-20(10-7-14)17-18-8-11-24-17/h2-5,8,11,14H,6-7,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEDGCWSNTZTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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